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molecular formula C17H19NO3S B8793541 Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate

Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No. B8793541
M. Wt: 317.4 g/mol
InChI Key: ABDVCOFSXBOYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677369B2

Procedure details

To a mixture of methyl 3-aminothiophene-2-carboxylic acid (5.0 g, 35.0 mmol), pyridine(2.82 mL, 35.0 mmol), and dry methylene chloride (160 mL) at 0 C. was added 4-tertbutylbenzoyl chloride(6.21 mL, 31.8 mmol) and stirred for 1 h. The reaction was concentrated, dissolved in ethyl acetate, washed with water (4×) and brine, MgSO4 dried and concentrated. The residue was chromatographed (2% ethyl acetate/hexanes to 5% ethyl acetate/hexanes) to afford the title compound as a solid (9.67 g, 96% yield); NMR(CDCl3) δ1.36(s, 9H), 3.93(s, 3H), 7.54(d, J=8.4 Hz, 2H), 7.54(d, J=5.4 Hz, 1H), 7.95(d, J=8.4 Hz, 2H), 8.30(d, J=5.4 Hz, 1H), 11.16(s, 1H); MS(FD): 317.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.21 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:3]([NH2:10])=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1.N1C=CC=C[CH:12]=1.[C:17]([C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1)([CH3:20])([CH3:19])[CH3:18]>C(Cl)Cl>[C:17]([C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH:10][C:3]2[CH:2]=[CH:6][S:5][C:4]=2[C:7]([O:9][CH3:12])=[O:8])=[O:26])=[CH:23][CH:22]=1)([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(=C(SC1)C(=O)O)N
Name
Quantity
2.82 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.21 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (4×) and brine, MgSO4
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (2% ethyl acetate/hexanes to 5% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NC2=C(SC=C2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.67 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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